An In-depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine (CAS 1335050-19-5)
An In-depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine (CAS 1335050-19-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. The strategic placement of a bromine atom and a trifluoroethyl group on the pyridine scaffold offers a versatile platform for the synthesis of complex molecular architectures. This document details a plausible synthetic route, explores the compound's reactivity in key cross-coupling reactions, discusses its potential applications, and provides essential safety information. The insights provided are grounded in established chemical principles and analogous transformations, offering a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.
Introduction: A Privileged Scaffold for Modern Chemistry
5-Bromo-2-(2,2,2-trifluoroethyl)pyridine is a halogenated pyridine derivative that is emerging as a valuable intermediate in the synthesis of novel chemical entities. The pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.
The introduction of a trifluoroethyl group (-CH₂CF₃) can significantly modulate the physicochemical properties of a molecule. The trifluoromethyl moiety is a well-established bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. The 2-(2,2,2-trifluoroethyl) substituent, in particular, offers a unique combination of steric and electronic properties.
Furthermore, the presence of a bromine atom at the 5-position of the pyridine ring provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of diverse compound libraries for biological screening. This guide will delve into the synthetic pathways to access this valuable building block and explore its utility in modern organic synthesis.
Synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine
While a specific, detailed synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine is not extensively documented in publicly available literature, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of related compounds. The synthesis commences with the commercially available precursor, 2-(2,2,2-Trifluoroethyl)pyridine.
Caption: Proposed synthetic pathway for 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine.
Step 1: Synthesis of the Precursor, 2-(2,2,2-Trifluoroethyl)pyridine
The starting material, 2-(2,2,2-Trifluoroethyl)pyridine (CAS 1186195-13-0), is available from commercial suppliers. Its synthesis is not trivial but can be achieved through various methods, including the reaction of 2-picoline with a trifluoromethylating agent or the construction of the pyridine ring from a trifluoroethyl-containing precursor. For the purpose of this guide, we will consider it a commercially available starting material.
Step 2: Regioselective Bromination
The key transformation is the regioselective bromination of 2-(2,2,2-trifluoroethyl)pyridine at the 5-position. The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the position of substitution is influenced by the electronic nature of the existing substituent. The 2-alkyl group is weakly activating and directs electrophiles to the 3- and 5-positions. Due to steric hindrance from the 2-substituent, substitution at the 5-position is often favored.
Exemplary Protocol for Bromination:
A robust method for the bromination of substituted pyridines involves the use of bromine in the presence of a strong acid, such as fuming sulfuric acid (oleum), or with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Method A: Using Bromine and Oleum
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Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a condenser, charge 2-(2,2,2-trifluoroethyl)pyridine (1.0 eq.).
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Acid Addition: Carefully add fuming sulfuric acid (oleum, e.g., 20% SO₃) while cooling the mixture in an ice bath.
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Bromine Addition: Slowly add bromine (1.0-1.2 eq.) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, slowly warm the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) until pH 7-8 is reached.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Method B: Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This method offers a milder alternative to the use of bromine and strong acid.
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Reaction Setup: In a suitable solvent (e.g., a chlorinated solvent), dissolve 2-(2,2,2-trifluoroethyl)pyridine (1.0 eq.).
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Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-1.0 eq.) portion-wise to the solution.
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Reaction: The reaction may be performed at room temperature or with gentle heating, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or GC-MS.
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Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining brominating agent, followed by a standard aqueous work-up and purification as described in Method A.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. |
| Boiling Point | Expected to be higher than 2-(2,2,2-trifluoroethyl)pyridine due to the heavier bromine atom. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. |
| ¹H NMR | Expected to show three distinct aromatic proton signals in the pyridine region, with coupling patterns characteristic of a 2,5-disubstituted pyridine. A quartet for the -CH₂- group coupled to the three fluorine atoms is also expected. |
| ¹³C NMR | Will exhibit seven distinct carbon signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A triplet corresponding to the -CF₃ group is expected. |
| Mass Spectrometry | The mass spectrum should show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Reactivity and Applications in Drug Development
The synthetic utility of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine lies in its ability to undergo a variety of cross-coupling reactions, leveraging the reactive C-Br bond. These transformations are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures from simple building blocks.
Caption: Versatility of 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
General Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: To a reaction vessel, add 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine (1.0 eq.), an aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
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Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is invaluable for the synthesis of arylamines and heteroarylamines, which are prevalent in drug molecules.
General Protocol for Buchwald-Hartwig Amination:
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Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, or tBuBrettPhos), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3 eq.).
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Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
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Reaction: Heat the mixture to 80-110 °C for 12-24 hours.
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Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds, which can serve as versatile intermediates or as part of the final drug structure.
General Protocol for Sonogashira Coupling:
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Reaction Setup: In a reaction flask, add 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
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Inert Atmosphere and Reagent Addition: Flush the flask with an inert gas. Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0 eq.). Then, add the terminal alkyne (1.2 eq.) via syringe.
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Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.
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Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine, dry, and concentrate. Purify the crude product by column chromatography.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine is not widely available, general precautions for handling halogenated and fluorinated organic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-(2,2,2-trifluoroethyl)pyridine represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive bromine handle and a trifluoroethyl group makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. While detailed experimental data for this specific compound is limited, the well-established chemistry of bromopyridines and fluorinated heterocycles provides a strong foundation for its synthetic manipulation. This guide offers a practical framework for the synthesis and utilization of this promising intermediate, empowering researchers to explore its potential in their respective fields.
References
- Please note that direct literature for the synthesis and detailed properties of CAS 1335050-19-5 is scarce.
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Google Patents. Bromination of pyridine derivatives. US11613549B2.
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Wikipedia. Buchwald–Hartwig amination.[Link]
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Organic Chemistry Portal. Sonogashira Coupling.[Link]
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MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.[Link]
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ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines.[Link]
